molecular formula C19H23N3O3 B2576596 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034239-95-5

1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2576596
CAS No.: 2034239-95-5
M. Wt: 341.411
InChI Key: ORDXFVFIKMOBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a piperidinyloxy group and a pyridinylacetyl moiety. Its structure integrates multiple pharmacophoric elements: the pyridinone ring is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity, while the piperidine and pyridine substituents enhance target binding and metabolic stability.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-17(12-18(23)21(14)2)25-16-5-8-22(9-6-16)19(24)11-15-4-3-7-20-13-15/h3-4,7,10,12-13,16H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDXFVFIKMOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the dimethyl groups and other substituents on the pyridine ring.

    Acetylation: Attachment of the acetyl group to the piperidine ring.

    Ether formation: Linking the piperidine and pyridine rings through an ether bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and piperidine rings in the compound are susceptible to oxidation under controlled conditions. Key findings include:

  • Hydroxylation : Treatment with hydrogen peroxide (H₂O₂) in acidic media introduces hydroxyl groups at the C-3 position of the pyridine ring, forming hydroxylated derivatives.

  • N-Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to generate N-oxide derivatives, which alter electronic properties and biological interactions .

Table 1: Oxidation Reaction Conditions

Reagent(s)ConditionsProductYield (%)Source
H₂O₂ (30%), H₂SO₄60°C, 4 hr3-Hydroxy-pyridine derivative65–72
mCPBA (1.2 eq)CH₂Cl₂, RT, 12 hrPyridine N-oxide58

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

  • Aromatic Substitution : The electron-deficient pyridine ring undergoes halogenation (e.g., bromination) at the C-5 position using Br₂ in acetic acid .

  • Piperidine Functionalization : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃) to form quaternary ammonium salts .

Key Example :

text
1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one + CH₃I → N-methylated derivative (K₂CO₃, DMF, 80°C, 6 hr) Yield: 78% [6]

Hydrolysis Reactions

The acetyl and ether linkages are hydrolytically labile:

  • Acetyl Group Cleavage : Acidic hydrolysis (HCl, reflux) removes the acetyl group from the piperidine nitrogen, yielding a free amine intermediate .

  • Ether Cleavage : Treatment with HI (48%) at 120°C cleaves the piperidin-4-yloxy bond, generating phenolic byproducts.

Table 2: Hydrolysis Parameters

SubstrateReagentConditionsProductYield (%)
Acetylated compound6M HClReflux, 8 hrDeacetylated amine85
Ether-linked coreHI (48%)120°C, 24 hrPhenolic derivative63

Mitsunobu Alkylation

The compound’s pyridin-2(1H)-one oxygen participates in Mitsunobu reactions with alcohols (e.g., Boc-protected piperidinemethanol) to form ether linkages, critical for structural diversification :

text
Pyridin-2(1H)-one + Boc-piperidinemethanol → Alkylated product (Reagents: DIAD, PPh₃, THF, 0°C to RT) Yield: 70–82% [3]

Curtius Rearrangement

In patented synthetic routes, intermediates derived from this compound undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form isocyanates, which are trapped with tert-butanol to yield carbamate-protected analogs :

text
Intermediate → Isocyanate → tert-Butyl carbamate (Conditions: DPPA, Et₃N, t-BuOH/toluene, 100°C) Yield: 60% [9]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) modifies the pyridine ring:

  • Suzuki Coupling : Aryl boronic acids react at the C-5 position (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • Buchwald-Hartwig Amination : Introduces amino groups using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrateProductYield (%)
SuzukiPd(PPh₃)₄, Na₂CO₃5-Bromo derivativeBiaryl analog75
Buchwald-HartwigPd₂(dba)₃, Xantphos5-Chloro derivative5-Amino-pyridine68

Mechanistic Insights

  • Noncompetitive Inhibition : Analogous compounds (e.g., thiourea derivatives) exhibit noncompetitive inhibition of enzymes like Sfp-PPTase by binding allosterically .

  • Reversible Binding : Structural studies confirm reversible interactions via hydrogen bonding with Glu172 in sigma-1 receptors, influenced by protonation states of the piperidine nitrogen .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, exhibit promising anticancer properties. These compounds are designed to interact with specific cellular pathways involved in tumor growth and metastasis. For instance, research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation in vitro and in vivo models .

Neuropharmacology

This compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is often impaired in Alzheimer's patients . Additionally, structure-activity relationship studies have shown that modifications to the piperidine moiety can enhance brain penetration and bioavailability .

Chemical Probes for Biological Studies

The compound serves as a valuable chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it useful for studying protein interactions and cellular signaling pathways. For example, it has been employed in assays to evaluate the role of certain kinases and receptors in cellular processes .

Inhibition Studies

Inhibition studies using this compound have revealed its effectiveness against various biological targets. For instance, it has been tested against Toxoplasma gondii, a parasite responsible for significant health issues in humans. The compound demonstrated inhibitory effects on the parasite's invasion and replication mechanisms .

Case Studies and Experimental Findings

Study Application Findings
AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
NeuropharmacologyInhibited acetylcholinesterase; enhanced cognitive function in animal models.
Biological ProbesEffective against Toxoplasma gondii; inhibited invasion and replication.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Antidiabetic Drug Development

BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) shares a pyridinone-piperidine scaffold but replaces the pyridin-3-ylacetyl group with a 5-chloropyrimidinyl moiety. BMS-903452 is a GPR119 agonist with an EC₅₀ of 0.8 µM, demonstrating potent glucose-dependent insulin secretion . The chloro and sulfonyl groups in BMS-903452 enhance receptor affinity compared to the acetyl substituent in the target compound, highlighting the importance of electronegative substituents in GPR119 activation.

Compound from Semple et al. (2008) : The first orally efficacious GPR119 agonist (structure undisclosed) reported an EC₅₀ of 100 nM, emphasizing the role of piperidine-linked heterocycles in bioavailability .

Piperidinyl-Pyridinone Derivatives in Patents

Recent patents (2023) describe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with piperidinyl substitutions (e.g., 1-methylpiperidin-4-yl, 1-ethylpiperidin-4-yl). These compounds, such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , prioritize alkylation of the piperidine nitrogen to improve metabolic stability and blood-brain barrier penetration . Unlike the target compound, these analogs lack the pyridinylacetyl group, relying instead on imidazopyridine substituents for kinase inhibition (e.g., JAK/STAT pathways).

Substituent Effects on Pharmacokinetics

The compound 2,6-dimethyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)-1~{H}-pyridin-4-one (C₁₆H₂₀N₄O) replaces the acetylpyridine group with a pyrimidinyl moiety.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity EC₅₀/IC₅₀ Reference
1,6-Dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one Pyridinone-piperidine Pyridin-3-ylacetyl Hypothesized GPR119 agonist N/A N/A
BMS-903452 Pyridinone-piperidine 5-Chloropyrimidinyl, methylsulfonylphenyl GPR119 agonist 0.8 µM Wacker et al.
2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Imidazopyridine, methylpiperidine Kinase inhibition (JAK/STAT) N/A
2,6-Dimethyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)-1~{H}-pyridin-4-one Pyridinone-piperidine Pyrimidinyl Undisclosed N/A

Key Findings and Implications

  • Substituent Flexibility : The pyridin-3-ylacetyl group in the target compound may offer unique hydrogen-bonding interactions compared to chloropyrimidine or imidazopyridine groups in analogs, but its metabolic stability requires empirical validation.
  • Therapeutic Potential: Structural parallels to GPR119 agonists suggest antidiabetic applications, while kinase-targeting analogs in patents indicate broader therapeutic scope .
  • Optimization Strategies : Alkylation of the piperidine nitrogen (e.g., methyl, ethyl) improves pharmacokinetics, whereas electronegative substituents enhance receptor affinity .

Biological Activity

1,6-Dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a heterocyclic framework with multiple functional groups, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 1,6dimethyl4[1(2pyridin3ylacetyl)piperidin4yl]oxypyridin2one\text{IUPAC Name }1,6-\text{dimethyl}-4-[1-(2-\text{pyridin}-3-\text{ylacetyl})\text{piperidin}-4-\text{yl}]\text{oxypyridin}-2-\text{one}

Key Structural Features

  • Pyridine Rings : The presence of pyridine rings is significant for biological activity, often associated with interactions in drug-receptor binding.
  • Piperidine Moiety : This structure is known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Studies have shown that compounds similar to this one exhibit significant anticancer properties. For example, derivatives containing piperidine and pyridine structures have been linked to antiproliferative effects on various cancer cell lines, including breast and liver cancers .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.0Inhibition of cell proliferation
HepG2 (Liver Cancer)3.5Induction of apoptosis

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Piperidine derivatives have been noted for their antibacterial effects against various strains, indicating that this compound could be explored for its efficacy against resistant bacterial strains .

Table 2: Antimicrobial Activity Overview

Microbial StrainActivity ObservedReference
E. coliInhibition
S. aureusModerate inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes related to tumor growth or bacterial metabolism.
  • Apoptosis Induction : Evidence suggests that it may promote programmed cell death in cancer cells through various pathways.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in ACS Omega demonstrated that derivatives based on the piperidine scaffold showed promising results in vitro against several cancer types, leading to further investigation into their use as potential chemotherapeutics .

Case Study 2: Antibacterial Properties

Research focused on piperidine derivatives has revealed their potential as novel antibacterial agents, particularly against drug-resistant strains. This opens avenues for developing new treatments for infections caused by resistant bacteria .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For structurally related pyridin-2(1H)-one derivatives, yields ranged from 19% to 67% depending on the method (e.g., Method C vs. D in ). Key strategies include:

  • Catalyst Screening : Testing bases (e.g., NaOH in dichloromethane, as in ) or transition-metal catalysts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in piperidine intermediates.
  • Temperature Control : Elevated temperatures (50–80°C) improve reaction kinetics but require monitoring for decomposition.
  • Purification Techniques : Crystallization (as in ) or chromatography to isolate pure product.
    Advanced computational tools (e.g., quantum chemical reaction path searches, as in ) can predict optimal conditions, reducing trial-and-error experimentation .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Multi-modal characterization is critical:

Technique Application Example from Evidence
NMR (1H, 13C, 19F)Confirm substitution patterns and piperidine/pyridine ring conformationsUsed in for verifying trifluoromethyl groups
IR Spectroscopy Identify carbonyl (C=O) and acetyl (C-O) stretchesApplied in to confirm pyridin-2-one core
Mass Spectrometry (MS) Validate molecular weight and fragmentation patternsUsed in for acute toxicity studies
X-ray Diffraction Resolve crystal structure and stereochemistryNot explicitly mentioned but inferred from crystal data in
Cross-validation with multiple techniques mitigates misassignment risks .

Basic: How should acute toxicity be assessed preclinically?

Methodological Answer:
Follow protocols from using rodent models:

  • Species : Sprague–Dawley rats and CD-1 mice.
  • Dosing : Gradual escalation (e.g., 10–100 mg/kg) with monitoring for mortality, weight loss, or neurological effects.
  • Endpoint Analysis : Histopathology and serum biomarkers (e.g., liver/kidney function).
  • Statistical Tools : GraphPad Prism for dose-response curves and LD50 calculation .

Advanced: How can computational methods streamline reaction design?

Methodological Answer:
Integrate quantum chemistry and data science ( ):

Reaction Path Search : Use software (e.g., GRRM) to model intermediates and transition states.

Machine Learning : Train models on existing pyridin-2(1H)-one syntheses (e.g., ) to predict viable routes.

Experimental Validation : Narrow conditions (e.g., solvent, catalyst) using computational predictions, reducing lab time by >50% .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays (e.g., thermal plate analgesia in ) under standardized conditions.
  • Target Engagement Studies : Use receptor-binding assays (e.g., for piperidine derivatives in ) to confirm mechanism.
  • Meta-Analysis : Compare pharmacokinetic parameters (e.g., bioavailability) across species/models .

Basic: What are alternative synthetic routes for piperidine-oxypyridine intermediates?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for similar compounds in ).
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing ( ).
  • Enzymatic Catalysis : Explore lipases for acetyl group transfer (not in evidence but a viable alternative) .

Advanced: What strategies elucidate the compound's pharmacological mechanism?

Methodological Answer:

  • In Silico Docking : Model interactions with targets (e.g., opioid receptors for analgesics in ).
  • Gene Knockout Models : Assess analgesia in transgenic mice lacking suspected receptors.
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., deacetylated derivatives) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (per ).
  • Ventilation : Use fume hoods for volatile intermediates (e.g., acetylating agents).
  • Spill Management : Neutralize acids/bases immediately ( ) .

Advanced: How to evaluate bioavailability and blood-brain barrier penetration?

Methodological Answer:

  • In Vitro Models : Caco-2 cell monolayers for permeability assessment.
  • In Vivo PK Studies : Plasma sampling in rodents () at 0, 1, 4, 8, 24h post-dose.
  • Brain/Plasma Ratio : Quantify compound in homogenized brain tissue via HPLC .

Advanced: Can structural analogs improve metabolic stability?

Methodological Answer:

  • Isotere Replacement : Substitute acetyl with trifluoroacetyl () to resist esterase cleavage.
  • Deuterium Labeling : Stabilize metabolically labile C-H bonds (e.g., piperidine methyl groups).
  • Prodrug Design : Mask polar groups (e.g., hydroxyl) to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.